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This guide provides a detailed, albeit theoretical, comparison of the spectroscopic properties of

the (E) and (Z) isomers of 2-(nitrosomethyl)oxirane. Due to a lack of available experimental

data, this comparison is based on established computational chemistry protocols designed to

predict spectroscopic outcomes with a high degree of accuracy. This document is intended for

researchers, scientists, and professionals in drug development who are interested in the

characterization of novel small molecules.

The guide outlines the detailed computational methodologies for predicting ¹H NMR, ¹³C NMR,

Infrared (IR), and Mass Spectrometry (MS) data. The predicted data is summarized in

comparative tables, highlighting the expected spectroscopic distinctions between the two

isomers.

Isomers of 2-(Nitrosomethyl)oxirane
The isomers considered in this guide are the geometric isomers arising from the restricted

rotation around the nitrogen-nitrogen double bond of the nitroso group, designated as (E) and

(Z) isomers. The different spatial arrangements of the oxygen atom of the nitroso group relative

to the oxirane ring are expected to result in distinguishable spectroscopic signatures.

Experimental Protocols: A Computational Approach
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The following protocols describe a comprehensive in silico strategy for the spectroscopic

characterization of the (E) and (Z) isomers of 2-(nitrosomethyl)oxirane.

Geometry Optimization
Software: Gaussian 16 or similar quantum chemistry package.

Methodology: The initial structures of (E)- and (Z)-2-(nitrosomethyl)oxirane are to be

optimized using Density Functional Theory (DFT).

Functional: B3LYP has been shown to provide a good balance of accuracy and

computational cost for the geometry of organic molecules.

Basis Set: The 6-311+G(2d,p) basis set is recommended to provide sufficient flexibility for an

accurate description of the electronic structure.

Solvation: To simulate a realistic environment, a continuum solvation model such as the

Polarizable Continuum Model (PCM) with a common solvent like chloroform or dimethyl

sulfoxide (DMSO) should be employed.

Verification: Frequency calculations are to be performed on the optimized geometries to

confirm that they represent true energy minima (i.e., no imaginary frequencies).

NMR Spectra Prediction
Software: Gaussian 16 or similar.

Methodology: ¹H and ¹³C NMR chemical shifts are to be calculated using the Gauge-

Independent Atomic Orbital (GIAO) method on the optimized geometries.

Functional: The mPW1PW91 functional is often recommended for accurate NMR chemical

shift predictions.

Basis Set: A larger basis set, such as 6-311+G(2d,p), is crucial for accurate shielding tensor

calculations.

Referencing: The calculated absolute shieldings (σ) are to be converted to chemical shifts (δ)

by referencing them to the calculated shielding of a standard, such as tetramethylsilane
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(TMS), optimized and calculated at the same level of theory (δ = σ_TMS - σ_sample).

IR Spectra Prediction
Software: Gaussian 16 or similar.

Methodology: The harmonic vibrational frequencies and their corresponding intensities are to

be calculated from the second derivatives of the energy with respect to the nuclear

coordinates.

Functional: B3LYP is generally considered adequate for predicting vibrational frequencies.

Basis Set: The 6-311+G(2d,p) basis set should be used for consistency with the geometry

optimization.

Scaling: It is standard practice to apply a scaling factor (typically around 0.96-0.98 for

B3LYP) to the calculated harmonic frequencies to account for anharmonicity and systematic

errors in the method.

Mass Spectra Prediction
Software: QCEIMS (Quantum Chemical Electron Ionization Mass Spectrometry) or a similar

package.

Methodology: The electron ionization mass spectra are to be predicted by simulating the

fragmentation of the parent molecule upon electron impact. This involves performing Born-

Oppenheimer molecular dynamics (BOMD) simulations of the ionized molecule.

Parameters:

Ionization Energy: 70 eV.

Initial Temperature: 500 K.

Simulation Time: 10 ps.

Number of Trajectories: 25 times the number of atoms in the molecule.
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Analysis: The fragmentation patterns and the relative abundances of the resulting ions are

analyzed to generate the predicted mass spectrum.

Data Presentation: Predicted Spectroscopic
Comparison
The following tables summarize the expected quantitative data for the (E) and (Z) isomers of 2-
(nitrosomethyl)oxirane based on the computational protocols described above. The values

provided are illustrative and aim to highlight the anticipated differences.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
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Proton
(E)-Isomer
(Predicted)

(Z)-Isomer
(Predicted)

Expected
Differences

H (on C of CH₂) ~ 4.8 - 5.2 ~ 5.0 - 5.4

The chemical shift of

the methylene protons

is expected to differ

due to the anisotropic

effect of the N=O

bond. In the (Z)-

isomer, these protons

are likely to be more

deshielded due to

closer proximity to the

nitroso oxygen.

H (on C2 of oxirane) ~ 3.0 - 3.4 ~ 3.1 - 3.5

The proton on the

substituted carbon of

the oxirane ring will

also experience

different shielding

environments

between the two

isomers.

H (on C3 of oxirane,

cis to CH₂NO)
~ 2.7 - 3.1 ~ 2.6 - 3.0

The relative

orientation of the

nitroso group will

influence the shielding

of the oxirane ring

protons.

H (on C3 of oxirane,

trans to CH₂NO)
~ 2.5 - 2.9 ~ 2.4 - 2.8

The trans proton is

expected to be less

affected by the

isomerism of the

nitroso group but may

still show a small

difference in chemical

shift.
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Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
Carbon

(E)-Isomer
(Predicted)

(Z)-Isomer
(Predicted)

Expected
Differences

C (of CH₂) ~ 65 - 70 ~ 68 - 73

The carbon of the

nitrosomethyl group is

expected to show a

noticeable difference

in chemical shift due

to the different

electronic

environment in the

E/Z isomers.

C2 (of oxirane) ~ 50 - 55 ~ 51 - 56

The substituted

carbon of the oxirane

ring will also be

sensitive to the

isomeric form.

C3 (of oxirane) ~ 45 - 50 ~ 44 - 49

The unsubstituted

carbon of the oxirane

ring is expected to

show a smaller but

potentially measurable

difference.

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)
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Vibrational Mode
(E)-Isomer
(Predicted)

(Z)-Isomer
(Predicted)

Expected
Differences

N=O Stretch ~ 1550 - 1600 ~ 1540 - 1590

The N=O stretching

frequency may be

slightly different

between the two

isomers due to subtle

changes in bond

polarity and electronic

effects.

C-N Stretch ~ 1100 - 1150 ~ 1110 - 1160

The C-N bond

strength and therefore

its stretching

frequency could be

influenced by the

geometry of the

nitroso group.

Oxirane Ring

Breathing
~ 1250 - 1300 ~ 1250 - 1300

The symmetric

breathing mode of the

oxirane ring is less

likely to be

significantly affected

by the isomerism of

the remote nitroso

group.

C-H Stretch (Oxirane) ~ 3000 - 3100 ~ 3000 - 3100

The C-H stretching

frequencies of the

oxirane ring are not

expected to show

significant differences

between the isomers.

Table 4: Predicted Major Mass Spectrometry Fragments
(m/z)
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Fragment Ion (m/z)
(E)-Isomer
(Predicted Relative
Abundance)

(Z)-Isomer
(Predicted Relative
Abundance)

Proposed
Fragment Structure
and Expected
Differences

101 Moderate Moderate

[M]⁺, the molecular

ion. The relative

abundance might be

similar for both

isomers.

71 High High

[M - NO]⁺, loss of

nitric oxide. This is a

common

fragmentation

pathway for nitroso

compounds and is

expected to be a

major peak for both

isomers.

57 Moderate Moderate

[C₃H₅O]⁺, a fragment

resulting from the

cleavage of the C-C

bond between the

oxirane ring and the

nitrosomethyl group.

43 High High

[C₂H₃O]⁺, a

characteristic

fragment from the

oxirane ring.

30 Moderate to High Moderate to High [NO]⁺, the nitric oxide

cation. The relative

abundance of this ion

could potentially differ

between the isomers

due to differences in

the stability of the
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precursor molecular

ions, though this is

often not a large

effect.

Mandatory Visualization
The following diagrams illustrate the logical relationship between the isomers and the

computational workflow for their spectroscopic analysis.

Precursor Reaction MixtureNitrosation
(E)-2-(Nitrosomethyl)oxiraneIsomerization

(Z)-2-(Nitrosomethyl)oxiraneIsomerization

Click to download full resolution via product page

Caption: Logical relationship of the formation of (E) and (Z) isomers.
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1. Initial Setup

2. DFT Calculations

3. Mass Spectrometry Simulation

4. Data Analysis

Define (E) Isomer Structure

Geometry Optimization (B3LYP/6-311+G(2d,p))

Define (Z) Isomer Structure

Frequency Calculation

QCEIMS SimulationNMR Shielding Calculation (GIAO/mPW1PW91/6-311+G(2d,p)) IR Frequency Calculation (B3LYP/6-311+G(2d,p))

Predicted 1H & 13C NMR Spectra Predicted IR Spectrum Predicted Mass Spectrum

Comparative Analysis

Click to download full resolution via product page

Caption: Computational workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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